

The Rise and Fall of Sarafloxacin: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Sarafloxacin

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This technical guide provides a comprehensive overview of the discovery, development, and scientific history of **sarafloxacin**, a fluoroquinolone antibiotic. It details its mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and the circumstances leading to its withdrawal from the market. This document synthesizes key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to serve as a thorough resource.

Discovery and Development History

Sarafloxacin was developed by Abbott Laboratories in the 1980s as a promising new fluoroquinolone antibiotic for veterinary use.[1] It emerged from a period of intense research into the modification of the basic quinolone structure to enhance antimicrobial activity and broaden the spectrum. The addition of a fluorine atom to the quinolone ring was a key advancement, leading to the development of the fluoroquinolone class of antibiotics.[2]

Sarafloxacin hydrochloride received approval for use in poultry, specifically for controlling mortality associated with *Escherichia coli* in broiler chickens and growing turkeys.[3] It was marketed under the brand name SaraFlox® as a water-soluble powder and an injectable solution.[3] However, growing concerns in the late 1990s and early 2000s regarding the potential for fluoroquinolone use in poultry to contribute to the development of antibiotic-resistant bacteria in humans led to regulatory scrutiny.[3] In response to these human food safety concerns raised by the U.S. Food and Drug Administration (FDA), Abbott Laboratories

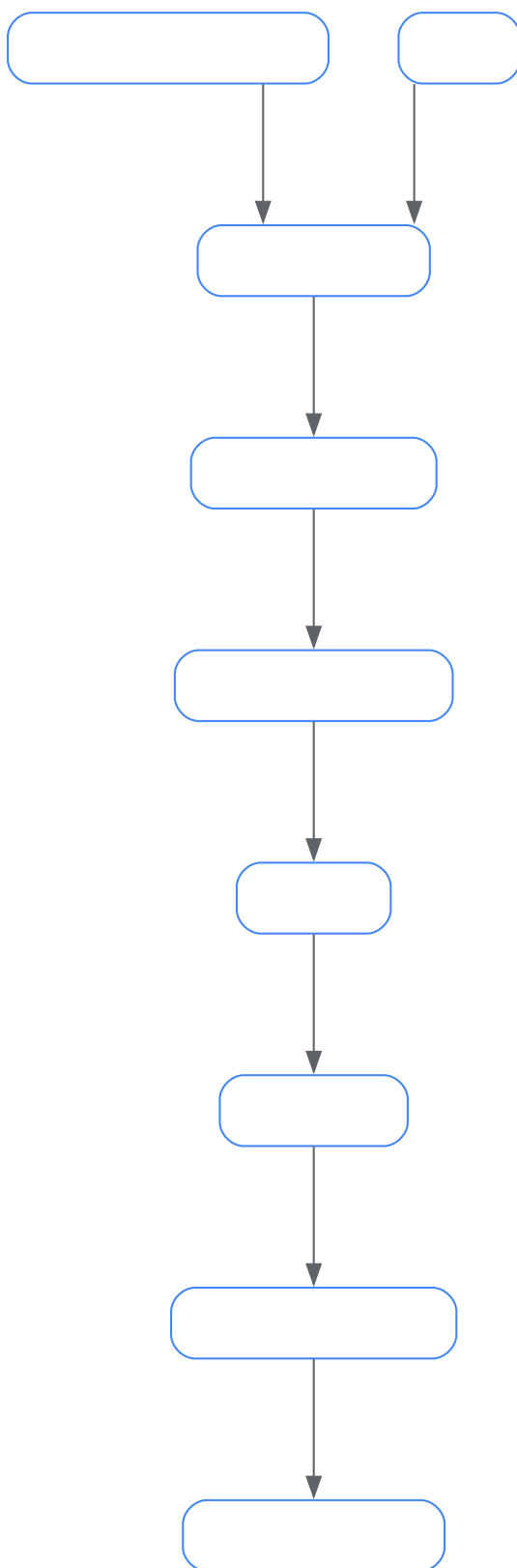
voluntarily requested the withdrawal of approval for its new animal drug applications (NADAs) for **sarafloxacin**. The FDA formally withdrew the approval for **sarafloxacin** on April 30, 2001, effectively ending its clinical use.

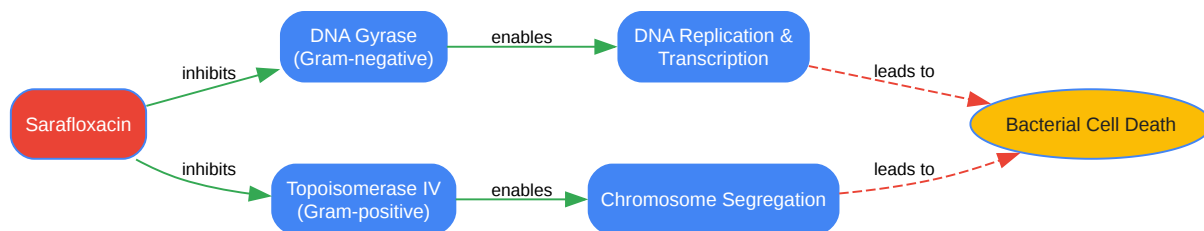
Chemical Synthesis

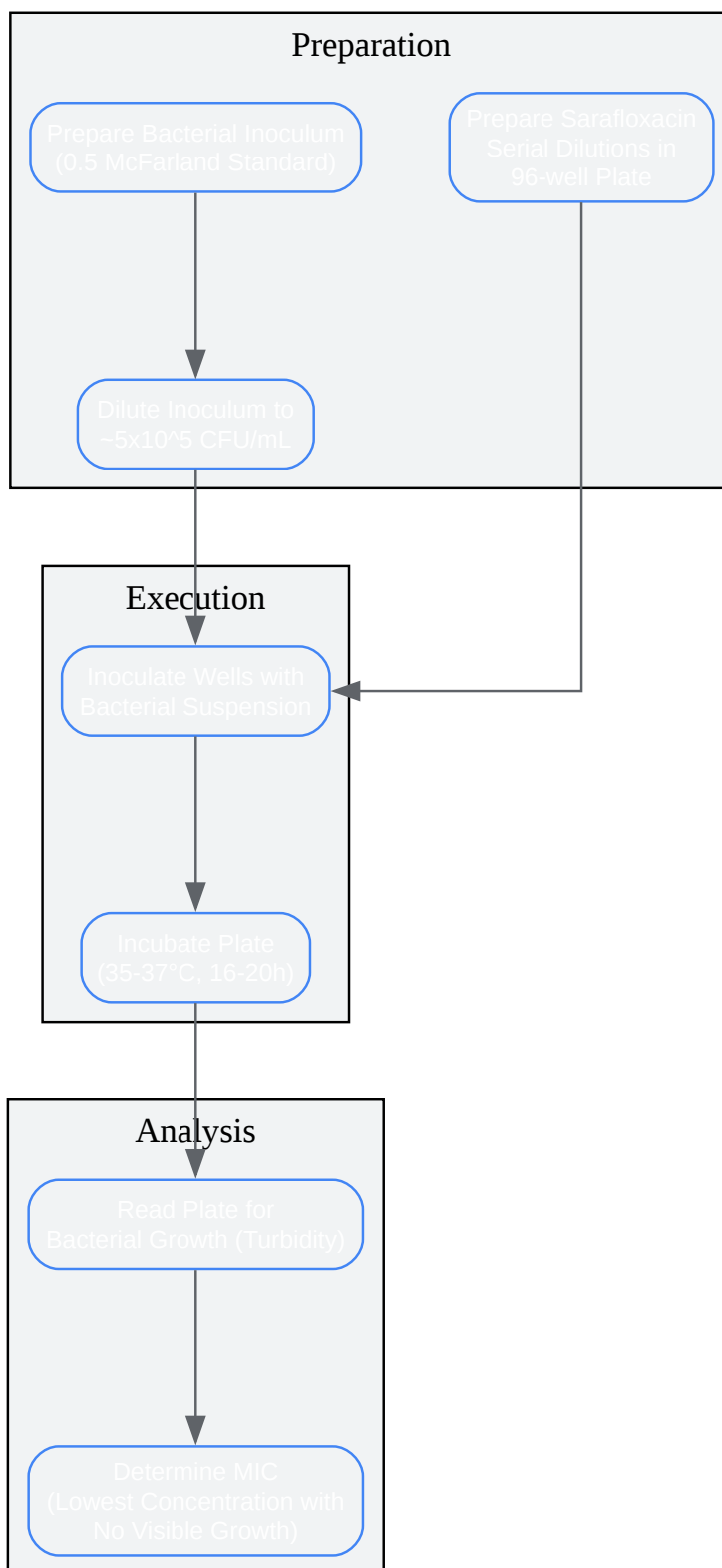
The chemical synthesis of **sarafloxacin** hydrochloride is a multi-step process, with the core pathway involving the condensation of a substituted quinolone-3-carboxylic acid with piperazine. The most common synthetic route is outlined below.

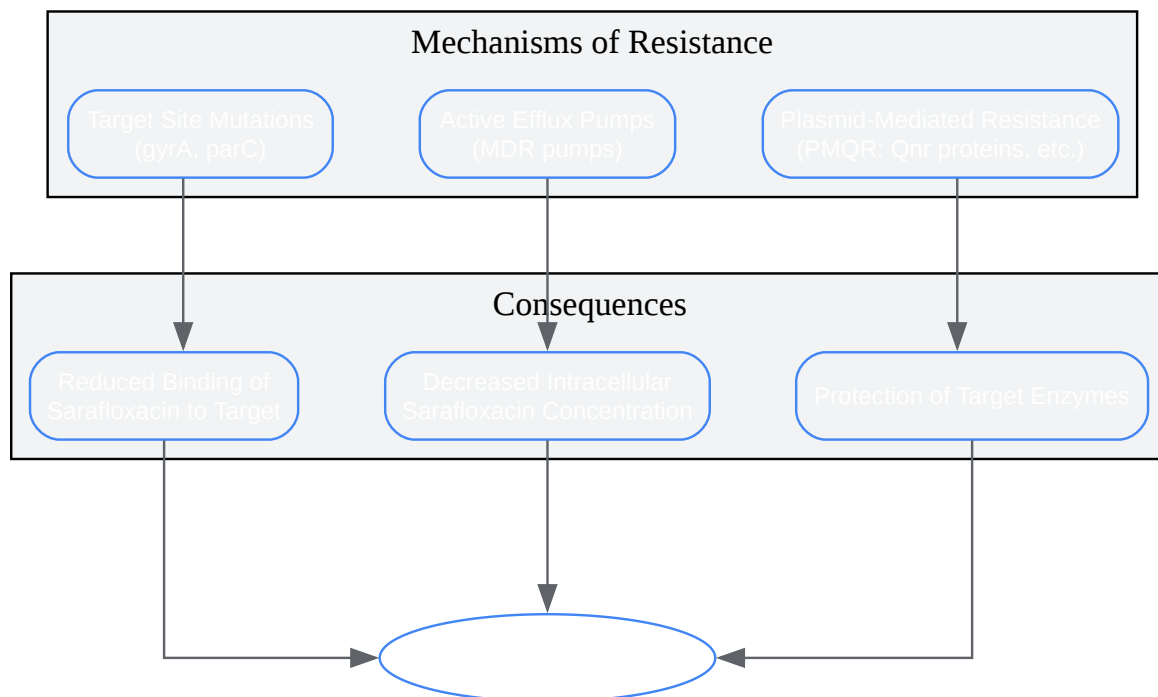
Core Synthesis Pathway

The primary synthesis of **sarafloxacin** involves the reaction of 7-chloro-6-fluoro-1-p-fluorophenyl-1,4-oxoquinoline-3-carboxylic acid with piperazine. This is followed by purification and salt formation to yield **sarafloxacin** hydrochloride.









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